molecular formula C19H32OSi B12606848 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol CAS No. 917507-07-4

4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol

Cat. No.: B12606848
CAS No.: 917507-07-4
M. Wt: 304.5 g/mol
InChI Key: OQJYTPTYUXQEPN-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol is an organic compound with a complex structure It features a phenyl group substituted with two methyl groups, a butenol backbone, and a triethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol typically involves multiple steps. One common method starts with the preparation of the phenyl and butenol components, followed by the introduction of the triethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The triethylsilyl group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol involves its interaction with specific molecular targets. The phenyl and butenol groups can interact with various enzymes and receptors, while the triethylsilyl group can influence the compound’s solubility and stability. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one: This compound has a similar butenol backbone but features a cyclohexenyl group instead of a phenyl group.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar silyl group but a different core structure.

Uniqueness

4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the triethylsilyl group, in particular, enhances its stability and solubility, making it valuable for various research and industrial applications.

Properties

CAS No.

917507-07-4

Molecular Formula

C19H32OSi

Molecular Weight

304.5 g/mol

IUPAC Name

4-(2,6-dimethylphenyl)-2-methyl-4-triethylsilylbut-3-en-2-ol

InChI

InChI=1S/C19H32OSi/c1-8-21(9-2,10-3)17(14-19(6,7)20)18-15(4)12-11-13-16(18)5/h11-14,20H,8-10H2,1-7H3

InChI Key

OQJYTPTYUXQEPN-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(=CC(C)(C)O)C1=C(C=CC=C1C)C

Origin of Product

United States

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